molecular formula C11H14O4 B3047866 Ethyl 2,6-dimethoxybenzoate CAS No. 1464-96-6

Ethyl 2,6-dimethoxybenzoate

Cat. No. B3047866
CAS RN: 1464-96-6
M. Wt: 210.23 g/mol
InChI Key: WWIQFGKXLFJMKM-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethoxybenzoate is a chemical compound. It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene . It is used in the synthesis of indoles as well as coumarins related to Novobiocin .


Synthesis Analysis

The synthesis of this compound involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . This process results in excellent yield .


Molecular Structure Analysis

The structure of this compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction studies . The compound crystallizes in the triclinic space group P ī with unit cell parameters a = 8.5518 (3) Å, b = 10.8826 (8) Å, c = 11.9939 (6) Å, α = 101.273 (5)°, β = 98.287 (3)°, γ = 94.092 (4)°, V = 1077.54 (10) Å 3, Z = 4, D c = 1.296 Mg/m 3, F (000) = 448 and μ = 0.098 mm −1 .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2,6-dimethoxybenzoate has been synthesized through the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid. This process involves the reaction with absolute ethanol, resulting in the formation of this compound. The structure of this compound has been confirmed by spectroscopic data and single crystal X-ray diffraction studies, highlighting its crystallization in the triclinic space group and specific unit cell parameters (Khan, Ibrar, & White, 2012).

Chemical Transformation

This compound is used in the synthesis of various chemical compounds, such as 1,3-dimethoxyfluoren-9-ones. This synthesis involves a series of reactions, including the reaction of diketene with ethyl 3-aryl-3-oxopropionates, methylation, and cyclization processes, showcasing its versatility in organic synthesis (Nakano, Katagiri, & Kato, 1982).

Solubility Studies

Research has been conducted on the solubility of 2,4-dimethoxybenzoic acid, a related compound, in various organic solvents. These studies are crucial for understanding the solubility behavior of similar compounds, like this compound, in different solvents and temperatures. This knowledge is essential for applications in chemical synthesis and pharmaceutical formulation (Tian et al., 2015).

Polymorphism and Crystallography

This compound has been studied for its ability to exhibit polymorphism, a property significant in the pharmaceutical industry. The study of different crystalline forms of related compounds, like 2,6-dimethoxybenzoic acid, provides insights into the polymorphic behavior of this compound. This knowledge aids in controlling the crystallization process and in the design of pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Safety and Hazards

While specific safety data for Ethyl 2,6-dimethoxybenzoate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIQFGKXLFJMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385025
Record name ethyl 2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1464-96-6
Record name ethyl 2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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